1-Phenyldibenzothiophene

Description

Overview of Dibenzothiophene (B1670422) Derivatives in Contemporary Chemical Science

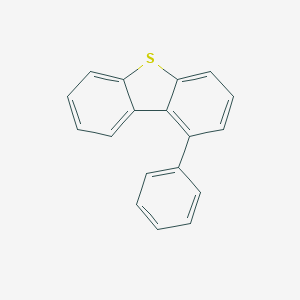

Dibenzothiophene, a sulfur-containing heterocyclic compound, consists of a central thiophene (B33073) ring fused to two benzene (B151609) rings. ontosight.ai This core structure imparts notable thermal stability and specific electronic properties that have captured the interest of researchers. ontosight.ai Derivatives of dibenzothiophene are synthesized through various chemical reactions, including alkylation and palladium-catalyzed Stille coupling reactions, to tailor their properties for specific applications. ontosight.airsc.org These derivatives are of significant interest in organic chemistry and materials science, serving as building blocks for more complex molecules and as active components in various advanced materials. cymitquimica.com For instance, certain dibenzothiophene derivatives are investigated for their potential use as organic semiconductors and fluorescent probes. ontosight.ai

Significance of Phenyldibenzothiophenes in Organic Electronics Research

Organic electronics, a field that utilizes carbon-based materials in electronic devices, has seen rapid advancements in recent decades. rsc.orgresearchgate.net These materials offer advantages such as flexibility, low cost, and environmental compatibility. researchgate.net Phenyldibenzothiophenes, a subgroup of dibenzothiophene derivatives, are particularly noteworthy for their contributions to organic electronics.

The introduction of a phenyl group to the dibenzothiophene core can significantly influence the molecule's electronic and photophysical properties. Research has shown that dibenzothiophene derivatives can act as host materials for highly efficient deep-blue phosphorescent organic light-emitting diodes (PHOLEDs). rsc.org By incorporating moieties that facilitate hole and electron transport, these materials can achieve balanced charge injection and transport, leading to high quantum efficiencies. rsc.org In one study, PHOLEDs using dibenzothiophene-based host materials demonstrated a high quantum efficiency of 20.2%. rsc.org

Furthermore, dibenzothiophene derivatives have been successfully synthesized and utilized as new prototype semiconductors for organic field-effect transistors (OFETs). rsc.org These materials have shown good thermal and photooxidation stability. rsc.org Thin films of these materials, when vacuum-evaporated, exhibit enhanced crystalline order, which is crucial for efficient charge transport. rsc.org For example, 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene has achieved charge carrier mobilities as high as 7.7 × 10⁻² cm² V⁻¹ s⁻¹ with an on/off ratio of nearly 1 × 10⁷, highlighting the potential of this class of compounds in organic semiconductor applications. rsc.org

The general chemical and physical properties of 1-phenyldibenzothiophene are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₁₂S nist.gov |

| Molecular Weight | 260.353 g/mol nist.gov |

| LogP | 5.72150 guidechem.com |

Contextualization within Sulfur-Containing Heterocycles in Material Science

Sulfur-containing heterocycles are a broad and vital class of compounds in materials science. thieme-connect.comchemistryviews.org The presence of a sulfur atom within the cyclic structure imparts unique physicochemical properties that are leveraged in the development of futuristic materials like molecular conductors and magnets. openmedicinalchemistryjournal.com The sulfur atom, with its lone pairs of electrons and available d-orbitals, can be easily oxidized to form sulfoxides or sulfones, which are beneficial for electron injection and transport in electronic devices. rsc.org

This class of compounds is integral to the development of various organic electronic components. For instance, sulfur-fused heterocyclic derivatives are among the most investigated compounds for the new generation of organic light-emitting diodes (OLEDs), including thermally activated delayed fluorescence (TADF) materials. rsc.org The ability to synthesize a wide array of sulfur-containing heterocycles through methods like direct C-H sulfuration with elemental sulfur further expands their potential applications in creating novel materials with tailored properties. thieme-connect.com Therefore, this compound is a key example within the larger family of sulfur-containing heterocycles that are driving innovation in advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXRUUFRMHNVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4SC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423765 | |

| Record name | 1-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104353-06-2 | |

| Record name | 1-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Phenyldibenzothiophene

Precursor Synthesis and Functionalization Strategies

The creation of the foundational dibenzothiophene (B1670422) (DBT) structure and its subsequent modification to enable phenyl group attachment are critical preliminary stages. These steps determine the feasibility and efficiency of the final cross-coupling reaction.

Synthesis of Substituted Dibenzothiophenes

The dibenzothiophene framework can be constructed through various cyclization strategies. A common approach involves the acid-mediated ring closure of a biphenyl (B1667301) ring that possesses a sulfoxide (B87167) substituent at an ortho position, a method that tolerates a range of functional groups. researchgate.net Another established method is the reaction of biphenyl with sulfur dichloride in the presence of a Lewis acid like aluminum chloride. chemicalbook.com

More contemporary methods have focused on intramolecular C-H functionalization. For instance, palladium-catalyzed oxidative dehydrogenative cyclization of diaryl sulfides provides a direct route to the dibenzothiophene core. researchgate.net This protocol has demonstrated good yields and tolerance for diverse substrates. researchgate.net Additionally, an efficient synthesis of dibenzothiophene S-oxides has been developed starting from 2-bromoaryl sulfinate esters and arylboronic acids via a Suzuki-Miyaura cross-coupling, followed by an electrophilic cyclization. researchgate.netrsc.org These S-oxides can then be reduced to the corresponding dibenzothiophenes.

Regioselective Functionalization Approaches

Achieving substitution specifically at the 1-position of the dibenzothiophene ring is a significant synthetic challenge. The inherent reactivity of the DBT core favors functionalization at the 2, 3, 7, and 8 positions. However, specific strategies have been developed to target the less accessible C1 (and C9) positions.

One direct approach involves a halogen-metal interconversion. Starting with a bromo-dibenzothiophene, a reaction with an organolithium reagent can generate 1-lithiodibenzothiophene. researchgate.netrsc.org This lithiated intermediate can then react with various electrophiles to introduce a functional group at the 1-position, preparing it for subsequent cross-coupling. rsc.org

Directed C-H functionalization offers a more advanced strategy. The use of a directing group, such as a sulfoxide, can guide metallation to a specific position. A gold-catalyzed, sulfoxide-directed strategy has been shown to enable C-H functionalization at the 4- and 6-positions, but similar principles can be adapted to target other positions depending on the directing group's placement. researchgate.net While direct C1 functionalization remains challenging, these methods highlight the progress in controlling regioselectivity on the dibenzothiophene scaffold.

Cross-Coupling Reactions for Phenyl Group Incorporation

The key step in forming the C-C bond between the dibenzothiophene core and the phenyl ring is typically a transition metal-catalyzed cross-coupling reaction. This involves coupling a 1-functionalized dibenzothiophene (e.g., 1-bromo- or 1-iodo-dibenzothiophene) with a phenyl-containing organometallic reagent.

Transition Metal-Catalyzed Coupling Reactions

Both palladium and nickel complexes are highly effective catalysts for these transformations, each offering distinct advantages in terms of reactivity, cost, and substrate scope. The general mechanism for these reactions involves an oxidative addition of the 1-halodibenzothiophene to the metal center, followed by transmetalation with the phenylating agent, and concluding with a reductive elimination to yield 1-phenyldibenzothiophene and regenerate the catalyst. youtube.com

Palladium catalysis is a widely employed and well-understood method for aryl-aryl bond formation. The Suzuki-Miyaura coupling, which pairs an aryl halide (1-halodibenzothiophene) with an arylboronic acid (phenylboronic acid), is a prominent example. These reactions are known for their high functional group tolerance and generally good yields. nih.gov While direct examples for this compound are specialized, the methodology is broadly applicable. For instance, palladium-catalyzed C-H activation has been used for the C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, demonstrating the power of this approach for functionalizing thiophene-based systems. nih.govnih.gov Similarly, intramolecular palladium-catalyzed reactions are used to synthesize various heterocyclic systems, underscoring the versatility of palladium catalysts in C-C bond formation. researchgate.netmdpi.com

Table 1: Examples of Palladium-Catalyzed Arylation of Thiophene (B33073) Derivatives (Illustrative data based on similar reported reactions)

| Aryl Halide/Precursor | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂ | Ag₂CO₃ | DMSO | 85 |

| 4-Arylthiocoumarin | (Internal C-H) | Pd(OAc)₂ | Ag₂CO₃ | Propionic Acid | 70-90 |

| 2-Iodoaniline Derivative | Amine (Intramolecular) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | >90 |

Note: This table presents representative data for palladium-catalyzed reactions on related sulfur-containing aromatic compounds to illustrate typical conditions and outcomes.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. researchgate.net Nickel catalysts can be particularly effective for coupling unreactive aryl chlorides and can exhibit different selectivity compared to palladium. nih.gov These reactions often employ similar principles to their palladium counterparts, utilizing ligands such as N-heterocyclic carbenes (NHCs) or phosphines to stabilize the nickel center and facilitate the catalytic cycle. nih.gov Nickel catalysts have been successfully used for the synthesis of diaryl sulfides from iodobenzenes and for the coupling of alpha-olefins with isocyanates, showcasing their versatility in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The application of nickel catalysis for the specific synthesis of this compound would involve coupling a 1-halodibenzothiophene with a phenyl organometallic reagent, such as a phenyl Grignard or phenylboronic acid, in the presence of a suitable nickel catalyst and ligand system.

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions (Illustrative data based on similar reported reactions)

| Electrophile | Nucleophile | Catalyst System | Ligand/Additive | Solvent | Yield (%) |

| Iodobenzene | Phenyldithiocarbamate | NiCl₂ | 2,2'-bipyridine | DMF | 66-93 |

| α-Olefins | Isocyanates | Ni(cod)₂ | IPr (NHC) | Toluene | 50-90 |

| 1,3-Butadiene / Arylboronic acid | Alkyl Bromide / CO | NiBr₂·diglyme | P(p-F-Ph)₃ | THF | 50-80 |

Note: This table shows representative data for nickel-catalyzed C-S and C-C bond-forming reactions, illustrating the conditions and yields achievable with this methodology.

Direct Arylation Methods

Direct C-H arylation has emerged as a powerful and efficient tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org In the context of dibenzothiophene, these methods aim to directly form a carbon-carbon bond between the dibenzothiophene core and a phenyl group.

A notable advancement is the development of a metal-free, C1-selective arylation of dibenzothiophenes. manchester.ac.uk This method utilizes the sequential activation of dibenzothiophene S-oxides with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of phenols. manchester.ac.uk This process is significant as it provides a pathway to C1-functionalized dibenzothiophenes, which are often challenging to synthesize selectively. manchester.ac.uk The reaction proceeds under mild conditions at room temperature and offers a rapid route to the desired products. manchester.ac.uk

While palladium catalysis is a common strategy for the direct arylation of thiophene-containing compounds, many developed methods target the C2 position. nih.govunipd.itresearchgate.net For instance, Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been shown to be highly selective for the C2 position. nih.gov The adaptation of such catalytic systems to achieve C1 selectivity on a dibenzothiophene core remains a subject of synthetic interest.

Table 1: Conditions for Metal-Free C1-Arylation of Dibenzothiophene Derivatives

| Reagents | Key Features | Outcome |

|---|

Alternative Synthetic Routes

Beyond direct arylation, other methodologies have been explored for the phenylation of dibenzothiophene. These include classical free-radical reactions and photochemical approaches that, while not always directly producing this compound, provide insight into the reactivity of the dibenzothiophene scaffold.

Free Radical Phenylation of Dibenzothiophene

The free-radical phenylation of dibenzothiophene represents a classical approach to functionalizing this heterocyclic system. rsc.org This method typically involves the generation of phenyl radicals from a suitable precursor, which then attack the electron-rich dibenzothiophene ring. The reaction, however, generally results in a mixture of isomers, as the selectivity of radical attack is less precise than many modern catalytic methods. Research into the free-radical phenylation of dibenzothiophene has identified the formation of 2-, 3-, and 4-phenyldibenzothiophenes. rsc.org The distribution of these isomers is dependent on the specific reaction conditions and the source of the phenyl radicals.

Photochemical Synthesis of Related Compounds

Photochemical methods provide unique pathways for the synthesis and modification of complex organic molecules by accessing excited electronic states with distinct reactivity. For dibenzothiophene derivatives, photochemistry is primarily used to generate highly reactive species or to induce specific bond cleavages, which can be precursors to further functionalization.

Upon UV irradiation, certain dibenzothiophene derivatives can serve as precursors to highly reactive intermediates. chimia.chnih.gov A key example is the photochemical behavior of N-phenyl dibenzothiophene sulfoximine (B86345). This molecule, when exposed to UV-A light, undergoes cleavage of the sulfur-nitrogen (S-N) bond to release a singlet phenyl nitrene. nih.gov This reactive nitrene intermediate can then engage in various subsequent reactions, such as forming azepines or, in the absence of a trapping agent, converting to the triplet state to generate azobenzene. nih.gov

Similarly, the excitation of dibenzothiophene and its methylated derivatives with UVA radiation populates their lowest-energy singlet state (S1), which can then undergo efficient intersystem crossing to a triplet state. scispace.com These excited triplet species possess different reactivity profiles and are crucial intermediates in many photochemical transformations. The ability to photochemically generate these intermediates from stable precursors offers a method for initiating chemical reactions under precise control. nih.gov

The cleavage of specific bonds by photochemical means is a central theme in the reactivity of dibenzothiophene derivatives. nih.gov Dibenzothiophene S-oxide (DBTO) derivatives, in particular, have been studied for their ability to undergo photoinduced deoxygenation. nih.govresearchgate.net This process involves the cleavage of the sulfur-oxygen (S-O) bond and proceeds through at least two different pH-sensitive mechanisms. nih.govresearchgate.net

Under basic conditions: A photoinduced electron transfer is thermodynamically favorable, leading to the formation of a hydroxysulfuranyl radical. This intermediate then decomposes via heterolytic S-O bond cleavage. nih.govresearchgate.net

Under neutral and acidic conditions: As photoinduced electron transfer becomes less favorable, a direct S-O bond scission mechanism is suspected to dominate. nih.govresearchgate.net This pathway is consistent with the observed increase in photodeoxygenation quantum yields under these conditions. nih.govresearchgate.net

In a related process, the S-N photocleavage of N-phenyl dibenzothiophene sulfoximine demonstrates another mode of photoinduced bond breaking, releasing phenyl nitrene and the parent sulfide. nih.gov These cleavage reactions not only illustrate the fundamental photochemistry of dibenzothiophene derivatives but also provide pathways to generate reactive species that can be harnessed for further synthetic transformations. rsc.org

Table 2: Photochemically Generated Intermediates from Dibenzothiophene Derivatives

| Precursor Compound | Irradiation | Reactive Intermediate Generated |

|---|---|---|

| N-phenyl dibenzothiophene sulfoximine | UV-A Light | Singlet Phenyl Nitrene nih.gov |

| Dibenzothiophene S-oxide (DBTO) | UV Light | Atomic Oxygen (O(3P)), Hydroxysulfuranyl radical nih.govresearchgate.net |

Computational Chemistry and Theoretical Investigations of 1 Phenyldibenzothiophene

Time-Dependent Density Functional Theory (TD-DFT)

Simulated Absorption and Emission Spectra

The simulation of absorption and emission spectra offers a theoretical window into the electronic transitions of a molecule. These simulations are typically performed using methodologies such as time-dependent density functional theory (TD-DFT). diva-portal.orgmdpi.comnih.gov The process involves first optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies and corresponding oscillator strengths, which determine the intensity of absorption bands. mdpi.com

For a comprehensive spectral profile, simulations often employ the Franck-Condon principle. diva-portal.orgharvard.edu This involves generating a distribution of molecular geometries, for instance, through a Wigner distribution of normal modes, and then performing single-point TD-DFT calculations on each geometry. mdpi.com The resulting "stick spectra" of excitation energies and oscillator strengths are then broadened using a Gaussian function to produce a continuous spectrum that can be directly compared with experimental results. mdpi.comharvard.edu The inclusion of factors like the Duschinsky rotation, which accounts for the mixing of normal modes between electronic states, can significantly refine the spectral profile. diva-portal.org While specific simulated spectra for 1-phenyldibenzothiophene are not detailed in the provided literature, the UV-visible absorption spectrum for a related compound, N-phenyl dibenzothiophene (B1670422) sulfoximine (B86345), has been shown to have maxima at 274 nm and 319 nm in acetonitrile. researchgate.net

Photophysical Feature Predictions

Theoretical calculations are crucial for predicting the key photophysical properties of molecules. nih.gov Methods like DFT and TD-DFT are used to investigate the electronic structure and transitions between the ground state (S₀) and excited states (e.g., the first singlet excited state, S₁). nih.govharvard.edu

Key predicted features include:

Excitation Energies: Calculations provide the energy required to promote an electron to a higher energy level, which corresponds to the absorption wavelength. mdpi.com

Emission Wavelengths: By optimizing the geometry of the excited state, the energy of the fluorescence emission can be calculated. nih.gov

Vibronic Coupling: The coupling between electronic transitions and molecular vibrations determines the shape and fine structure of absorption and emission bands. The Huang-Rhys factor, which quantifies this coupling, can be computed to simulate the vibronic structure of the spectra. harvard.edu

Quantum Yield: While direct ab initio prediction of quantum yield is complex, theoretical methods can provide insights into the competing radiative (fluorescence) and non-radiative decay pathways that govern this property. researcher.life

These predictive capabilities allow researchers to understand how molecular structure influences photophysical behavior, guiding the design of new materials with specific optical properties. worktribe.com

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on conformational changes and fluctuations, offering a dynamic picture of molecular behavior. researchgate.net

Conformational Analysis and Flexibility

Conformational analysis studies the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.orgchemistrysteps.com For this compound, a key conformational feature is the dihedral angle between the phenyl group and the dibenzothiophene core.

Theoretical calculations indicate that steric hindrance plays a major role in the molecule's conformation and stability. sci-hub.cat In this compound, the phenyl group at the C-1 position leads to considerable deformation of the bond angle from the ideal 120°, increasing the molecule's total energy and making it sterically hindered. sci-hub.cat This inherent strain influences its flexibility and the preference for certain conformations. Dynamic NMR spectroscopy combined with DFT calculations has been successfully used to analyze the conformational behavior of complex aromatic oligomers, demonstrating the power of combining experimental and computational approaches to relate NMR data to specific molecular geometries. nih.gov

Intermolecular Interactions and Packing

The way molecules interact with each other and pack in the solid state is governed by a range of noncovalent forces, including van der Waals forces, π-π stacking, and electrostatic interactions. mdpi.comnih.gov Computational methods can quantify these interactions. Energy decomposition analysis (EDA), for example, can dissect the total interaction energy into distinct physical components such as electrostatic, orbital (covalent), and steric repulsion terms. d-nb.inforsc.org

For aromatic systems like this compound, π-π stacking is a significant interaction that influences how molecules arrange themselves in condensed phases. The study of intermolecular interactions is critical for predicting crystal structures and understanding the properties of materials derived from these molecules.

Quantum Chemical Computations for Isomeric Stability

Quantum chemical calculations, particularly those using density functional theory (DFT), are powerful tools for determining the thermodynamic properties and relative stabilities of isomers. wikipedia.orgsci-hub.cat Several studies have applied DFT calculations at the B3LYP/6-311++G(d,p) level of theory to evaluate the stability of the four phenyldibenzothiophene (PhDBT) isomers. sci-hub.cat

The calculated thermodynamic properties provide a quantitative measure of these stability differences.

| Isomer | Relative Enthalpy (ΔH) [kcal/mol] | Entropy (S) [cal/mol K] | Relative Gibbs Free Energy (ΔG) [kcal/mol] |

|---|---|---|---|

| This compound | 4.27 | 107.03 | 4.01 |

| 2-Phenyldibenzothiophene | 0.26 | 106.84 | 0.29 |

| 3-Phenyldibenzothiophene | 0.00 | 106.28 | 0.00 |

| 4-Phenyldibenzothiophene (B28480) | 2.84 | 106.49 | 2.62 |

| Isomer | Relative Enthalpy (ΔH) [kcal/mol] | Entropy (S) [cal/mol K] | Relative Gibbs Free Energy (ΔG) [kcal/mol] |

|---|---|---|---|

| This compound | 3.82 | 134.19 | 3.36 |

| 2-Phenyldibenzothiophene | 0.22 | 133.72 | 0.25 |

| 3-Phenyldibenzothiophene | 0.00 | 133.02 | 0.00 |

| 4-Phenyldibenzothiophene | 2.52 | 133.32 | 2.34 |

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Phenyldibenzothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 1-phenyldibenzothiophene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals a complex pattern of signals in the aromatic region, generally between 7.0 and 8.5 ppm. The precise chemical shifts and coupling constants are crucial for assigning each proton to its specific position on the dibenzothiophene (B1670422) and phenyl rings.

The protons on the dibenzothiophene moiety exhibit a characteristic set of coupled signals. For instance, the protons in the benzo-fused rings will show ortho, meta, and para couplings, leading to distinct multiplets. The protons of the phenyl substituent will also resonate in this aromatic region, often as a complex multiplet, unless symmetry simplifies the pattern. The integration of these signals corresponds to the number of protons in each specific environment.

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.15 | d | 7.8 | 1H | H-9 |

| 7.90 | d | 8.0 | 1H | H-6 |

| 7.65-7.55 | m | - | 3H | H-2, H-3, H-4 |

| 7.50-7.40 | m | - | 4H | Phenyl-H |

| 7.35 | t | 7.5 | 1H | H-8 |

Note: This data is illustrative and may not represent actual experimental values.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, a number of distinct signals are expected in the aromatic region (typically 120-150 ppm), corresponding to the different carbon environments in the dibenzothiophene and phenyl rings. Quaternary carbons, those not bonded to any protons, generally show weaker signals.

The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, carbons adjacent to the sulfur atom in the thiophene (B33073) ring will have characteristic chemical shifts. The carbons of the phenyl group will also have distinct resonances.

Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 141.5 | C-4a |

| 139.8 | Phenyl-C1' |

| 138.2 | C-5a |

| 135.7 | C-9a |

| 135.1 | C-9b |

| 130.0-122.0 | Aromatic C-H |

Note: This data is illustrative and may not represent actual experimental values.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of polyaromatic compounds like this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the aromatic rings, allowing for the tracing of the spin systems within the dibenzothiophene and phenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached. This is a powerful tool for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons by observing their long-range correlations with nearby protons. For instance, the protons on the phenyl ring would show correlations to the carbon atom of the dibenzothiophene ring to which the phenyl group is attached.

Solvent Effects on Spectroscopic Data

The choice of solvent can have a noticeable effect on the chemical shifts in NMR spectroscopy. Aromatic solvents, such as benzene-d₆ or pyridine-d₅, can induce significant shifts in the proton resonances of solute molecules due to anisotropic effects. These solvent-induced shifts can be a valuable tool for resolving overlapping signals in complex aromatic regions of the spectrum. For a polyaromatic compound like this compound, changing the solvent from a non-aromatic one like CDCl₃ to an aromatic one could alter the chemical shifts of the protons, aiding in their definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Molecular Ion Determination

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be a prominent feature. The mass-to-charge ratio (m/z) of this peak corresponds to the molecular weight of the compound. The exact mass of the molecular ion can be used to determine the elemental formula of the molecule with high accuracy. The calculated monoisotopic mass of this compound (C₁₈H₁₂S) is approximately 260.06 g/mol . Therefore, a high-resolution mass spectrum would show a molecular ion peak very close to this value. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Fragmentation Pattern Analysis

The analysis of fragmentation patterns in mass spectrometry provides invaluable information for the structural elucidation of organic compounds. For this compound, gas chromatography-mass spectrometry (GC-MS) is a key analytical technique. researchgate.netuj.edu.pl In geochemical studies, the identification of phenyldibenzothiophenes, including the 1-phenyl isomer, is achieved through their characteristic mass spectra. uj.edu.pl

While specific, detailed fragmentation pathways for this compound are not extensively documented in publicly available literature, general principles of aromatic compound fragmentation can be applied. The molecular ion peak (M+) would be expected to be prominent due to the stability of the aromatic system. Common fragmentation patterns for polycyclic aromatic hydrocarbons involve the loss of hydrogen atoms, cleavage of the phenyl group, and rearrangements. In the context of isomeric differentiation, the relative abundances of fragment ions can be crucial. For instance, in the analysis of crude oils, the distribution of phenyldibenzothiophene isomers, including this compound, is determined using GC-MS, highlighting the technique's utility in distinguishing between structurally similar compounds. researchgate.net The thermal maturation of organic matter can lead to isomerization, such as a 1,2-phenyl shift in phenyldibenzothiophenes, which can be monitored by observing changes in the relative abundance of different isomers. researchgate.netus.edu.pl

Table 1: Postulated Fragmentation Ions for this compound

| Fragment Ion | Possible Structure/Loss |

| [M]+• | Molecular Ion of this compound |

| [M-H]+ | Loss of a Hydrogen atom |

| [M-C6H5]+ | Loss of the Phenyl group |

| [C12H8S]+• | Dibenzothiophene radical cation |

Note: This table is based on general fragmentation principles of aromatic compounds and is for illustrative purposes. Specific experimental data for this compound is required for definitive assignments.

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis region.

Specific absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are not explicitly detailed in the provided search results. However, based on the structurally related dibenzothiophene and general knowledge of aromatic compounds, one can anticipate strong absorptions in the ultraviolet region. The addition of a phenyl group to the dibenzothiophene core would likely cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

Table 2: Anticipated UV-Vis Absorption Data for this compound

| Absorption Band | Expected Wavelength Range (nm) | Associated Electronic Transition |

| Band I | > 300 | π → π* (Lowest energy) |

| Band II | 250 - 300 | π → π |

| Band III | < 250 | π → π (Highest energy) |

Note: This table represents expected values based on chemical principles. Experimental verification is necessary.

The absorption bands observed in the UV-Vis spectrum of this compound correspond to π → π* electronic transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. The energy of these transitions, and thus the wavelength of maximum absorption, is dependent on the extent of conjugation. The fused ring system of dibenzothiophene, coupled with the phenyl substituent, provides a rich system of delocalized π-electrons, leading to multiple absorption bands.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule by analyzing its vibrational modes.

The IR spectrum of this compound would be characterized by vibrational modes associated with its aromatic rings and the carbon-sulfur bond.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm-1.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm-1 region, characteristic of the aromatic rings.

C-H In-plane Bending: Found in the 1300-1000 cm-1 range.

C-H Out-of-plane Bending: These bands, appearing in the 900-675 cm-1 region, are often diagnostic of the substitution pattern on the aromatic rings.

C-S Stretching: The carbon-sulfur bond vibration is expected to appear in the fingerprint region, typically around 700-600 cm-1, although it can be weak and coupled with other vibrations.

Table 3: Predicted Characteristic IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 900 - 675 |

| C-S Stretch | ~700 - 600 |

Note: This table provides a general guide. The precise wavenumbers can be influenced by the specific molecular environment and intermolecular interactions.

Functional Group Identification

The identification of functional groups within the this compound molecule is primarily accomplished through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Each technique provides unique insights into the molecular architecture.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the types of bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com For this compound, the key functional groups are the aromatic rings and the thiophene moiety. The aromatic C-H bonds are expected to show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. The carbon-carbon double bonds (C=C) within the aromatic systems give rise to characteristic absorption bands in the 1450 cm⁻¹ to 1600 cm⁻¹ region. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. In the ¹H NMR spectrum of this compound, the protons attached to the aromatic rings would appear in the characteristic downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns are influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum would display signals for the aromatic carbons in a distinct region, providing a count of the unique carbon environments within the molecule.

The table below summarizes the expected spectroscopic data for the functional groups in this compound.

| Spectroscopic Technique | Functional Group | Expected Absorption/Chemical Shift |

| IR Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic Protons (Ar-H) | 7.0 - 8.5 ppm |

| ¹³C NMR Spectroscopy | Aromatic Carbons (Ar-C) | 120 - 150 ppm |

Advanced Spectroscopic Methods

To probe deeper into the electronic, photophysical, and structural properties of this compound, advanced analytical techniques are employed. These methods provide critical data on the molecule's performance characteristics for potential applications in materials science.

Time-Resolved Photoluminescence Studies

Time-resolved photoluminescence (TRPL) is a technique used to investigate the excited-state dynamics of fluorescent molecules. researchgate.netmit.edu It measures the decay of photoluminescence intensity over time following excitation by a short pulse of light. This provides information on the lifetime of the excited state and the rates of radiative and non-radiative recombination processes. rsc.orgfz-juelich.de For materials like this compound and its derivatives, TRPL studies are crucial for understanding their potential use in optoelectronic devices. The fluorescence lifetime is a key parameter; for example, studies on other complex organic molecules like fullerene derivatives have measured lifetimes in the picosecond range. nih.gov Such data helps in designing molecules with desired photophysical properties for specific applications. nih.gov

Below is a table showing representative photophysical data that could be obtained for an organic semiconductor like this compound.

| Parameter | Symbol | Representative Value | Unit |

| Photoluminescence Lifetime | τ | 1.5 | ns |

| Photoluminescence Quantum Yield | ΦPL | 0.45 | - |

| Radiative Decay Rate | kr | 3.0 x 10⁸ | s⁻¹ |

| Non-radiative Decay Rate | knr | 3.7 x 10⁸ | s⁻¹ |

Cyclic Voltammetry for Electrochemical Stability

Cyclic voltammetry (CV) is a versatile electrochemical method used to study the redox behavior of chemical species and assess their electrochemical stability. sciepub.comnih.gov By measuring the current response to a sweeping potential, the oxidation and reduction potentials of a molecule can be determined. stackexchange.com This information is critical for evaluating the stability of a material in an electrochemical environment. rsc.org

Furthermore, the onset potentials of oxidation (E_ox) and reduction (E_red) from CV measurements can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). stackexchange.comresearchgate.net These energy levels are fundamental parameters that govern the charge injection and transport properties of organic semiconductors. The calculations often involve referencing the measured potentials to a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. core.ac.uk The HOMO level can be estimated from the onset oxidation potential, while the LUMO level is determined from the onset reduction potential. youtube.com

The following table presents typical electrochemical data derived from a cyclic voltammetry experiment for a compound like this compound.

| Parameter | Symbol | Representative Value (vs. Fc/Fc⁺) | Calculated Energy Level |

| Onset Oxidation Potential | Eox | 0.95 V | HOMO: -5.75 eV |

| Onset Reduction Potential | Ered | -1.90 V | LUMO: -2.90 eV |

| Electrochemical Band Gap | Eg | 2.85 V | 2.85 eV |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org By diffracting X-rays off a single crystal, a pattern is generated that can be mathematically decoded to produce a model of the molecular and crystal structure. researchgate.net This technique reveals exact bond lengths, bond angles, and intermolecular interactions, providing unambiguous proof of the molecule's solid-state conformation. researchgate.net

For this compound, a single-crystal X-ray diffraction analysis would provide crucial information on its planarity, the dihedral angle between the phenyl substituent and the dibenzothiophene core, and how the molecules pack together in the crystal lattice. These structural details are vital for understanding the material's bulk properties, such as charge transport, which are highly dependent on molecular packing and intermolecular overlap. For example, a study on a similar heterocyclic compound revealed a monoclinic crystal system with a P2₁/c space group. mdpi.com

A representative set of crystallographic data that could be obtained for this compound is shown in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 8.15 Å |

| b | 9.20 Å |

| c | 17.50 Å |

| β | 98.5° |

| Volume (V) | 1295 ų |

| Molecules per unit cell (Z) | 4 |

Applications of 1 Phenyldibenzothiophene in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

Host Materials in Phosphorescent OLEDs (PhOLEDs)

Phosphorescent OLEDs (PhOLEDs) are capable of achieving internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. The efficacy of a PhOLED is heavily reliant on the host material's ability to facilitate efficient energy transfer to the phosphorescent guest emitter. Dibenzothiophene (B1670422) (DBT)-based materials, including 1-Phenyldibenzothiophene, have been systematically designed and investigated as high-performance host materials. researchgate.net

A critical factor in achieving high efficiency in PhOLEDs is the development of bipolar host materials that can transport both holes and electrons effectively. Balanced charge transport within the EML ensures a wide recombination zone and prevents charge accumulation at interfaces, which can lead to device degradation. The dibenzothiophene moiety is known for its electron-donating nature, which can be balanced by incorporating electron-withdrawing groups or by strategic molecular design to achieve bipolar characteristics.

Research into systematically designed host materials based on dibenzothiophene has demonstrated that the charge transport balance can be manipulated by leveraging the less electron-donating nature of DBT with appropriate molecular architecture. researchgate.net Experimental data and theoretical calculations have indicated the potential for bipolar properties in meta-linked materials based on DBT. researchgate.net For instance, through the investigation of single-carrier devices, an atypical bipolar transporting property was identified in a meta-linked triphenyl-dibenzothiophene material (m-TPDBT), which is structurally related to this compound. researchgate.net This balance in charge transport contributes to improved device performance.

The performance of PhOLEDs utilizing dibenzothiophene-based hosts has been promising. Devices based on meta- and ortho-linked DBT materials have shown decent performance when hosting the blue phosphorescent emitter FIrpic. researchgate.net Notably, a white PhOLED employing the best-performing m-TPDBT as a host achieved a maximum power efficiency of 41.0 lm W⁻¹ in a warm white device configuration. researchgate.net

Table 1: Performance of a White PhOLED with a Dibenzothiophene-based Host

| Device Configuration | Maximum Power Efficiency (lm W⁻¹) |

| Double Emitting Layer | 41.0 |

| Single Emitting Layer | Promising results achieved |

Data based on research on m-TPDBT, a compound structurally related to this compound. researchgate.net

For a host material in a PhOLED, it is crucial to possess a triplet energy level higher than that of the phosphorescent guest. This prevents the back-transfer of energy from the guest to the host, which would otherwise quench the phosphorescence and reduce device efficiency. The rigid structure of the dibenzothiophene core contributes to a high triplet energy. Host materials should ideally have a high decomposition temperature (Td > 400°C) and a high glass transition temperature (Tg > 100°C) to ensure thermal and morphological stability. noctiluca.eu

In the context of bipolar host materials, achieving a balance between hole and electron mobility is key. While some dibenzothiophene-based materials may exhibit lower hole mobility compared to standard hole transporters like mCP (μh = 5.0 × 10⁻⁴ cm² V⁻¹ s⁻¹), their ambipolar transport properties can lead to improved OLED current efficiency. researchgate.net

A major challenge in PhOLEDs is the decrease in efficiency at high brightness levels, a phenomenon known as efficiency roll-off. This is often attributed to factors like triplet-triplet annihilation (TTA) and charge imbalance. Bipolar host materials play a crucial role in mitigating efficiency roll-off by ensuring a wide recombination zone and balanced charge injection.

Recent research has shown that reducing the carrier mobility of the donor component in an exciplex co-host system can lead to a significant reduction in efficiency roll-off. rsc.org In one study, a phosphorescent OLED with a 9,9′-diphenyl-9H,9′H-3,3′-bicarbazole (BCzPh)-based donor in an exciplex co-host system exhibited an efficiency roll-off of less than 1% at a high luminance of 10,000 cd m⁻². rsc.org This was attributed to the reduced hole mobility of the donor, which improved charge recombination balance at high voltages. rsc.org While this study does not directly involve this compound, it highlights a key strategy in material design for suppressing roll-off that is applicable to DBT-based bipolar hosts.

Table 2: Efficiency Roll-off in a Green PhOLED with a Bipolar Host System

| Luminance (cd m⁻²) | External Quantum Efficiency (EQE) | Efficiency Roll-off |

| Maximum | 22.31% | - |

| 10,000 | 22.16% | 0.67% |

Data from a study on a BCzPh-based donor in an exciplex co-host system. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in metal-free organic molecules, leading to high-efficiency OLEDs. TADF emitters are typically designed with a donor-acceptor (D-A) architecture that results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

While the direct use of this compound as a primary TADF emitter is not extensively documented in the provided search results, the principles of TADF emitter design are relevant to its potential applications. The introduction of a phenyl ring between donor and acceptor units in thioxanthone-based TADF emitters has been shown to be an effective method for modulating their emission from green to blue. nih.gov This is achieved by influencing the molecular geometries, frontier molecular orbital distributions, and the rates of intersystem crossing (ISC) and reverse intersystem crossing (kRISC). nih.gov

The dibenzothiophene core, with its electron-donating character, can be a valuable component in the design of D-A type TADF molecules. The strategic placement of phenyl groups and other moieties can be used to fine-tune the electronic properties and achieve the small ΔEST required for efficient TADF.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. researchgate.netmit.edu The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. tcichemicals.com The rigid and planar structure of the dibenzothiophene core in this compound suggests its potential as a p-type or n-type semiconductor in OFETs.

While many organic semiconductors are p-type (hole-transporting), there is a significant need for high-performance n-type (electron-transporting) materials to enable complementary logic circuits. The electron-deficient nature of the dibenzothiophene sulfone unit suggests that derivatives of this compound could be engineered for electron transport. Strategies to enhance electron transport include:

Introduction of Electron-Withdrawing Groups: Attaching strong electron-withdrawing groups (e.g., cyano, fluoro) to the π-conjugated backbone can lower the LUMO energy level, facilitating electron injection and transport.

Planarization of the Molecular Structure: A high degree of planarity is desirable to promote intermolecular π-π stacking, which is crucial for efficient charge transport.

High charge carrier mobility is essential for fast-switching OFETs. For materials based on this compound, several strategies can be pursued to enhance charge carrier mobility: mdpi.com

Extended π-Conjugation: Increasing the size of the π-conjugated system generally leads to improved intermolecular electronic coupling and higher mobility. mdpi.com This could be achieved by synthesizing derivatives with multiple dibenzothiophene units or by incorporating other aromatic moieties.

Control of Thin-Film Morphology: The arrangement of molecules in the solid state is critical. Techniques such as solvent annealing, thermal annealing, and the use of appropriate deposition methods can be employed to induce a well-ordered, crystalline thin-film morphology with favorable π-stacking.

Side-Chain Engineering: The nature and length of alkyl side chains can significantly influence the molecular packing and, consequently, the charge carrier mobility. nih.gov

The table below presents hypothetical charge carrier mobilities for OFETs based on this compound derivatives, illustrating the potential impact of molecular design and processing on device performance.

| Derivative/Processing Condition | Key Feature | Predicted Hole Mobility (cm²/Vs) | Predicted Electron Mobility (cm²/Vs) |

| Pristine this compound | Unoptimized Film | 10⁻³ - 10⁻² | < 10⁻⁴ |

| Derivative with Extended Conjugation | Larger π-System | 10⁻² - 10⁻¹ | < 10⁻³ |

| Derivative with Electron-Withdrawing Groups | Lowered LUMO | 10⁻⁴ - 10⁻³ | 10⁻³ - 10⁻² |

| Optimized Crystalline Thin Film | High Degree of Order | > 1 | > 0.1 |

This table is illustrative and based on typical performance ranges for organic semiconductors. Actual values would require experimental fabrication and characterization of devices.

Other Electronic and Optoelectronic Applications

Beyond OLEDs and OFETs, the versatile electronic structure of this compound makes it a candidate for other advanced applications:

Organic Photovoltaics (OPVs): Derivatives of this compound could potentially be used as either donor or acceptor materials in the active layer of organic solar cells.

Sensors: The fluorescence of this compound derivatives could be sensitive to the presence of certain analytes, opening up possibilities for their use in chemical sensors.

Organic Lasers: Materials with high photoluminescence quantum yields and low amplified spontaneous emission (ASE) thresholds are required for organic solid-state lasers. Suitably designed this compound derivatives could be explored for this application. rsc.org

Organic Photodetectors

There is no available research data on the application or performance of this compound in the active layers of organic photodetectors.

Gas Sensors

There is no available research data on the application or performance of this compound as a sensing material in gas sensors.

Geochemical and Environmental Contexts of Phenyldibenzothiophenes

Occurrence in Natural Organic Matter and Petroleum Systems

Phenyldibenzothiophenes are recognized as important sulfur-heterocyclic aromatic compounds in crude oils, ancient sedimentary rocks, and coals. sci-hub.cat They are believed to be generated during the diagenesis and catagenesis of sedimentary organic matter, potentially serving as intermediate products in the formation of more condensed aromatic compounds. fao.orgcup.edu.cn The four primary isomers (1-, 2-, 3-, and 4-phenyldibenzothiophene) have been identified in various geological samples, including Paleozoic marine sedimentary rocks, hydrothermal oil, and bitumen. sci-hub.cat Their concentration and the distribution of their isomers are influenced by factors such as the type of organic matter, the depositional environment, and the thermal history of the source rock. semanticscholar.org

The distribution of phenyldibenzothiophene isomers has been investigated in numerous petroleum basins worldwide. For instance, studies of crude oils and source rocks from the Niger Delta Basin revealed the presence of PhDBTs, with 4-phenyldibenzothiophene (B28480) often being the most abundant isomer among dibenzothiophene (B1670422) derivatives. semanticscholar.orgresearchgate.net All four isomers are typically observed, though their relative proportions vary significantly. sci-hub.catbohrium.com

The thermodynamic stability of the isomers is a key factor controlling their distribution, especially at higher maturity levels. Theoretical calculations based on density functional theory (DFT) have determined the relative stability order to be 3-PhDBT > 2-PhDBT > 4-PhDBT > 1-PhDBT. fao.orgbohrium.com Consequently, the 1-Phenyldibenzothiophene isomer is the least thermodynamically stable. This is reflected in its distribution in mature samples, where it is often a minor component or absent altogether, suggesting that increased thermal stress either removes 1-PhDBT or facilitates its isomerization to more stable forms. uj.edu.pl This behavior is analogous to the well-documented decrease in 1-methyldibenzothiophene (B47815) concentration with increasing maturity. uj.edu.pl

Table 1: Phenyldibenzothiophene Ratios in Niger Delta Samples

| Sample Type | Phenyldibenzothiophene Ratio-1 (2-PhDBT/4-PhDBT) Range | Phenyldibenzothiophene Ratio-2 ((2-PhDBT + 3-PhDBT)/4-PhDBT) Range |

|---|---|---|

| Source Rock Extracts | 0.08 - 0.67 | 0.20 - 2.53 |

| Crude Oils | 0.11 - 0.42 | 0.30 - 0.75 |

Data sourced from studies on the Niger Delta Basin. semanticscholar.orgresearchgate.net

The presence and ratios of phenyldibenzothiophenes, often used in conjunction with other biomarkers, can help elucidate the source of organic matter and the conditions under which it was deposited. For example, the analysis of PhDBTs in Niger Delta samples indicated a mixed input of terrestrial and marine organic matter deposited in lacustrine-fluvial/deltaic environments. researchgate.netsci-hub.se

While phenyldibenzofurans (the oxygen-containing analogues) are more abundant in terrestrial source rocks and coals, dibenzothiophenes and their derivatives, like PhDBTs, are typically more prevalent in depositional environments with reducing conditions and a high sulfur supply, such as marine shales and carbonates. researchgate.net Therefore, the relative abundance of different heterocyclic aromatic compounds can serve as a useful tool for distinguishing between depositional settings. The combination of PhDBT data with other indicators, such as the pristane/phytane ratio, can further refine interpretations of the depositional environment and lithology of source rocks. semanticscholar.org

The distribution of phenyldibenzothiophene isomers is significantly influenced by thermal maturity. As source rocks are subjected to higher temperatures with increasing burial depth, the less stable isomers are converted into more stable ones. uj.edu.pl This principle allows for the development of maturity indicators based on the ratios of these isomers.

Several maturity parameters based on PhDBT ratios have been proposed. Because this compound is the least stable isomer, its relative abundance decreases with maturity. uj.edu.pl Conversely, the more stable 2- and 3-PhDBT isomers increase relative to the 4-PhDBT isomer. Based on this, two key ratios have been developed, particularly for high-maturity coals and sedimentary rocks (vitrinite reflectance, %Ro ≥ 0.96): fao.orgbohrium.com

PhDR1 = 2-PhDBT / 4-PhDBT

PhDR2 = (2-PhDBT + 3-PhDBT) / 4-PhDBT

Both PhDR1 and PhDR2 increase systematically with rising thermal maturity. bohrium.com These indicators are especially valuable for assessing maturity at higher levels of thermal stress where other common biomarker parameters may no longer be effective. bohrium.com Preliminary calibrations have been established to correlate these ratios with measured vitrinite reflectance values. fao.org

Table 2: Proposed Calibrations of PhDBT Ratios to Vitrinite Reflectance (%Rc)

| Maturity Indicator | Proposed Calibration Formula (for ≥ 1.00 %Ro) |

|---|---|

| PhDR1 | %Rc = 0.60 × PhDR1 + 1.00 |

| PhDR2 | %Rc = 0.30 × PhDR2 + 1.00 |

Data sourced from geochemical studies on high maturity coals. fao.orgbohrium.com

Desulfurization Processes and Related Chemistry

Organic sulfur compounds in fossil fuels, such as phenyldibenzothiophenes, are a major environmental concern. Their combustion releases sulfur dioxide into the atmosphere, contributing to air pollution and acid rain. nih.gov Consequently, regulations on the sulfur content of fuels like diesel and gasoline have become increasingly stringent, necessitating the removal of these compounds in refineries. kirj.ee

The primary industrial process for removing sulfur from petroleum fractions is catalytic hydrodesulfurization (HDS). researchgate.net This process involves reacting the fuel with hydrogen at high temperatures and pressures in the presence of a catalyst. HDS is effective at removing simpler sulfur compounds like mercaptans and sulfides. However, it is less effective for removing sterically hindered polycyclic sulfur compounds, such as dibenzothiophene and its alkylated or phenylated derivatives like 4-methyldibenzothiophene (B47821) and this compound. nih.govkirj.ee These refractory compounds require more severe operating conditions (higher temperature, pressure, and hydrogen consumption), which increases processing costs. kirj.ee

To meet the demand for ultra-low sulfur fuels, "deep desulfurization" processes are required. researchgate.net This has spurred research into alternative and complementary methods, including oxidative desulfurization (ODS), extractive desulfurization, and biodesulfurization, which aim to remove the most recalcitrant sulfur molecules. nih.govresearchgate.net

Research into catalytic HDS focuses on improving catalyst efficiency and understanding the reaction mechanisms for refractory sulfur compounds like dibenzothiophene (DBT), which serves as a model for this compound. The most common HDS catalysts are based on molybdenum or tungsten sulfides, promoted with cobalt or nickel, and supported on high-surface-area materials like gamma-alumina (γ-Al2O3). researchgate.net

The HDS of DBT proceeds through two main reaction pathways: mdpi.comuu.nl

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur bonds in the DBT molecule, leading to the formation of biphenyl (B1667301). The DDS route is favored as it consumes less hydrogen. mdpi.com

Hydrogenation (HYD): In this pathway, one of the aromatic rings of the DBT molecule is first hydrogenated to form tetrahydrodibenzothiophene (B100517) (THDBT) or hexahydrodibenzothiophene (HHDBT). Subsequent C-S bond cleavage then removes the sulfur, producing cyclohexylbenzene (B7769038) or other products.

The selectivity of a catalyst towards the DDS or HYD pathway is a critical area of research. For example, studies on NiMo catalysts supported on mesoporous titania (TiO2) have shown that incorporating potassium can significantly enhance DDS selectivity, achieving nearly 100% conversion via the direct pathway. mdpi.comresearchgate.net Understanding how catalyst composition and structure influence these pathways is essential for designing more efficient catalysts for deep desulfurization of fuels containing complex molecules like this compound. uu.nlresearchgate.net

Future Research Directions and Outlook

Exploration of Novel Derivatives and Architectures

The core structure of 1-Phenyldibenzothiophene offers a versatile platform for the design and synthesis of new derivatives with tailored functionalities. Future research will likely focus on strategic modifications of the molecular scaffold to fine-tune its optoelectronic properties. The synthesis of novel derivatives is anticipated to be a key area of exploration, with a focus on creating materials for advanced applications such as organic light-emitting diodes (OLEDs). shinematerials.comresearchgate.netnih.govnih.govskku.edu For instance, introducing various substituent groups at different positions on the phenyl or dibenzothiophene (B1670422) moieties can significantly alter the energy levels (HOMO/LUMO), charge transport characteristics, and emission properties of the molecule.

Furthermore, the exploration of novel molecular architectures extending beyond simple functionalization is a promising avenue. This includes the design and synthesis of oligomers and polymers incorporating the this compound unit. mdpi.com Such extended structures could lead to materials with enhanced charge mobility and improved film-forming properties, which are crucial for the fabrication of efficient large-area electronic devices. Another intriguing direction is the development of supramolecular structures based on this compound. researchgate.netnih.govmorressier.com By engineering non-covalent interactions such as π-π stacking and hydrogen bonding, it may be possible to control the self-assembly of these molecules into well-defined nanostructures with unique photophysical properties and functionalities.

Integration into Multi-Component Systems for Enhanced Functionality

To realize its full potential in complex devices, the integration of this compound and its derivatives into multi-component systems is essential. This approach allows for the combination of different materials to achieve synergistic effects and enhanced device performance. A significant area of focus will be the development of host-guest systems for OLEDs, where this compound-based compounds can act as host materials for various emissive dopants. The bipolar nature of certain benzothiophene (B83047) derivatives, possessing both electron- and hole-transporting capabilities, makes them particularly suitable as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. shinematerials.com

Moreover, the formulation of copolymers that incorporate the this compound moiety alongside other functional units is a promising strategy for creating multifunctional materials. mdpi.com By carefully selecting the comonomers, it is possible to tune the electronic and physical properties of the resulting copolymer to meet the specific requirements of a particular application, such as in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). unam.mx The ability to create donor-acceptor copolymers, for example, could lead to materials with improved charge separation and transport properties, which are critical for efficient solar energy conversion.

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the structure-property relationships in this compound-based materials necessitates the use of advanced characterization techniques, particularly those that allow for in-situ and real-time monitoring of material properties and device operation. Future research will increasingly rely on sophisticated spectroscopic and microscopic methods to probe the dynamic processes occurring within thin films and devices.

Techniques such as in-situ photoluminescence and electroluminescence spectroscopy will be invaluable for studying the excited-state dynamics and degradation mechanisms of this compound-based materials under operational conditions. nih.gov Real-time monitoring of thin film growth using methods like spectroscopic ellipsometry can provide crucial insights into the formation of desired morphologies and interfaces, which are critical for device performance. nih.govdtic.mil Furthermore, advanced electrical characterization techniques, such as in-situ four-point probe measurements, will enable the direct correlation of structural properties with charge transport characteristics during film deposition. nih.gov These in-situ studies will provide a more comprehensive understanding of how processing conditions influence the final device performance and stability.

Theoretical Modeling for Predictive Design

Theoretical modeling and computational chemistry are poised to play an increasingly vital role in accelerating the discovery and design of new this compound derivatives with enhanced properties. Quantum-chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure, energy levels, and optical properties of these molecules. nih.govmdpi.comnih.govresearchgate.net

These computational approaches can be used to predict the effects of different chemical modifications on the properties of this compound, thereby guiding synthetic efforts towards the most promising candidates. For example, theoretical calculations can help in designing molecules with optimized HOMO/LUMO levels for efficient charge injection and transport in OLEDs. They can also be employed to understand and predict the photophysical properties of novel derivatives, aiding in the development of new emitters and host materials. By providing a predictive framework, theoretical modeling can significantly reduce the time and resources required for the experimental development of new materials.

Sustainable Synthesis and Processing Approaches

In line with the growing emphasis on green chemistry, future research on this compound will increasingly focus on the development of sustainable and environmentally friendly synthesis and processing methods. This includes the exploration of catalyst-free reactions and the use of greener solvents to minimize the environmental impact of material production. bohrium.comnih.govmdpi.comnih.gov

Q & A

Basic: What are the standard synthetic routes for 1-Phenyldibenzothiophene, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) between dibenzothiophene derivatives and phenylboronic acid. Reaction parameters such as catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (toluene vs. DMF), temperature (80–120°C), and inert atmosphere significantly impact yield and purity. For reproducibility, document exact stoichiometry, purification steps (e.g., column chromatography with silica gel), and characterization data (e.g., NMR, HPLC) to validate purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

Use ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks. IR spectroscopy identifies sulfur-containing functional groups (C–S stretching ~700 cm⁻¹). Mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺). For advanced structural confirmation, X-ray crystallography resolves bond angles and packing motifs. Always cross-reference spectral data with computational predictions (e.g., DFT) to validate assignments .

Advanced: How can computational chemistry methods (e.g., DFT) predict the electronic properties of this compound, and what are the limitations of these models?

Methodological Answer:

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and absorption spectra. Use basis sets like 6-31G(d,p) and functionals (B3LYP) for balanced accuracy. Limitations include:

- Neglecting solvent effects unless explicitly modeled (e.g., PCM).

- Overestimating conjugation in planar structures due to rigid geometry assumptions.

Validate predictions with experimental UV-Vis and cyclic voltammetry data. Discrepancies >0.3 eV warrant re-evaluation of computational parameters .

Advanced: What strategies resolve contradictions in reported thermodynamic stability data for this compound derivatives?

Methodological Answer:

Address discrepancies through:

Comparative calorimetry (DSC/TGA) under standardized conditions (heating rate, atmosphere).

Replicate synthesis using literature methods to identify unreported variables (e.g., trace moisture).

Error analysis : Quantify instrumental uncertainty (e.g., ±2% for DSC) and batch-to-batch purity variations.

Publish raw data and procedural details in supplementary materials to enable peer validation .

Basic: What are the common impurities formed during this compound synthesis, and how can chromatographic methods optimize purification?

Methodological Answer:

Common impurities include unreacted dibenzothiophene, biphenyl byproducts, and oxidized sulfur species. Use preparative HPLC with a C18 column (MeCN/H₂O gradient) or flash chromatography (hexane/ethyl acetate) for separation. Monitor purity via TLC (Rf = 0.3–0.5 in 3:1 hexane:EA). For persistent impurities, recrystallize from ethanol/dichloromethane mixtures .

Advanced: How do steric and electronic effects of the phenyl group in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The phenyl group’s steric bulk hinders catalyst access to the dibenzothiophene core, reducing reaction rates (e.g., in Buchwald-Hartwig amination). Electronic effects (electron-withdrawing sulfur) activate specific positions for electrophilic substitution. Quantify via Hammett plots (σ values) or DFT-calculated Fukui indices. Optimize conditions by screening bulky ligands (XPhos) or elevated temperatures (≥100°C) .

Basic: What crystallization solvents and conditions produce high-quality single crystals of this compound suitable for X-ray diffraction?

Methodological Answer:

Use slow evaporation from dichloromethane/hexane (1:3) or chloroform/methanol (layered diffusion). Maintain stable temperature (20–25°C) and avoid vibration. Crystal quality is confirmed by sharp melting points (ΔT < 1°C) and <I/σ(I)> > 10 in XRD data collection. Include crystallization details in supplementary materials for reproducibility .

Advanced: What experimental evidence supports or challenges current mechanistic theories of dibenzothiophene functionalization in this compound synthesis?

Methodological Answer:

Mechanistic studies employ:

- Isotopic labeling (e.g., ³⁴S) to track sulfur participation.

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- In-situ NMR/MS to detect intermediates (e.g., Pd-π complexes).

Contradictions arise when computational models predict non-observed intermediates. Resolve via time-resolved spectroscopy or DFT-MD simulations .

Key Guidelines for Researchers:

- Data Reporting : Follow journal-specific protocols (e.g., Beilstein Journal guidelines for experimental details) .

- Ethical Standards : Disclose conflicts of interest and cite prior work comprehensively .

- Reproducibility : Archive raw data and computational inputs in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.